Methyl 2,4-dihydroxy-6-pentylbenzoate
Overview
Description
Methyl 2,4-dihydroxy-6-pentylbenzoate is a chemical compound with the molecular formula C13H18O4 . It appears as a white solid . This compound is a natural product found in Lobaria scrobiculata and Lobarina scrobiculata .
Physical And Chemical Properties Analysis
Methyl 2,4-dihydroxy-6-pentylbenzoate has a molecular weight of 238.28 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 238.12050905 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 242 .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2,4-dihydroxy-6-pentylbenzoate, a compound of interest in chemical synthesis, has been studied for its preparation methods. Barrett, Morris, and Barton (1981) described the syntheses of this compound through condensation reactions and detailed optimized synthesis techniques. The process involved reactions such as the condensation of dimethyl sodiomalonate with pentane-2,4-dione derivatives, illustrating a method for creating this compound in a laboratory setting (Barrett, Morris, & Barton, 1981).
Antifungal and Antibacterial Properties
A study by Gianini et al. (2008) explored the antifungal and antibacterial activities of various derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid. The research found that methyl 2,4-dihydroxy-6-n-pentylbenzoate demonstrated significant antifungal activity against the fungus Cladosporium sphaerospermum. This finding highlights the potential use of this compound in developing antifungal agents (Gianini, Marques, Carvalho, & Honda, 2008).
Potential in Antimicrobial and Anthelmintic Activities
In 2020, Nugraha et al. investigated the antimicrobial and anthelmintic activities of depsides and phenols, including 2,4-dihydroxy-6-pentylbenzoate, derived from Indonesian lichen. The study found that this compound induced growth inhibition of the gram-negative bacterium Aliivibrio fischeri, suggesting its potential as an antimicrobial agent. Additionally, its structure, containing a free carboxyl group, was noted to contribute to its antimicrobial activity (Nugraha, Untari, Laub, Porzel, Franke, & Wessjohann, 2020).
Safety And Hazards
Safety data sheets suggest that exposure to Methyl 2,4-dihydroxy-6-pentylbenzoate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .
properties
IUPAC Name |
methyl 2,4-dihydroxy-6-pentylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGAOBDPFOADCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552918 | |
Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dihydroxy-6-pentylbenzoate | |
CAS RN |
58016-28-7 | |
Record name | Methyl olivetolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58016-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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